![molecular formula C25H32O8 B13733730 But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol CAS No. 39382-25-7](/img/structure/B13733730.png)
But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol is a complex organic compound with a diverse range of applications in various scientific fields This compound is characterized by its unique structure, which includes a but-2-enedioic acid moiety and a phenylpropanol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol typically involves multiple steps, starting with the preparation of the but-2-enedioic acid component. This can be achieved through the oxidation of but-2-ene using reagents such as potassium permanganate or ozone. The phenylpropanol derivative can be synthesized through a series of reactions involving the alkylation of phenol with propylene oxide, followed by hydrolysis and reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and reduction processes, utilizing catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated systems can help in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new synthetic pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural components are often utilized in the design of enzyme inhibitors or activators.
Medicine
In the pharmaceutical industry, But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylpropanol moiety can bind to active sites, inhibiting or activating biological pathways. The but-2-enedioic acid component may participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fumaric Acid: Shares the but-2-enedioic acid structure but lacks the phenylpropanol derivative.
Bisphenol A: Contains phenyl groups and is used in polymer production but has a different core structure.
Propylene Glycol: Similar in having a propylene oxide derivative but lacks the phenyl groups.
Uniqueness
But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol is unique due to its combination of but-2-enedioic acid and phenylpropanol components. This dual functionality allows for a wide range of chemical reactions and applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
39382-25-7 |
|---|---|
Formule moléculaire |
C25H32O8 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
but-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H28O4.C4H4O4/c1-21(2,17-5-9-19(10-6-17)24-15-3-13-22)18-7-11-20(12-8-18)25-16-4-14-23;5-3(6)1-2-4(7)8/h5-12,22-23H,3-4,13-16H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
BUZDBQVGZVWWRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCCCO)C2=CC=C(C=C2)OCCCO.C(=CC(=O)O)C(=O)O |
Description physique |
Powder or granules; [Xerox MSDS] |
Numéros CAS associés |
39382-25-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


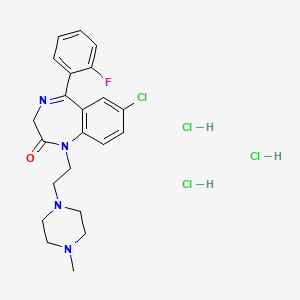
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)
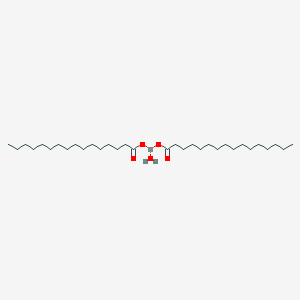
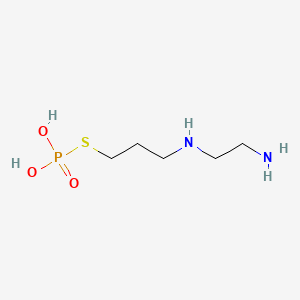
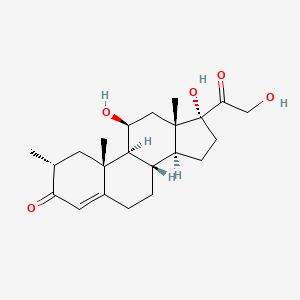
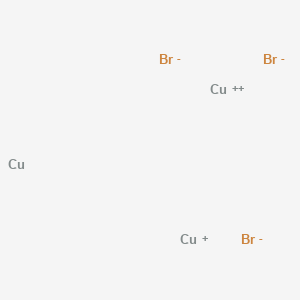
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)
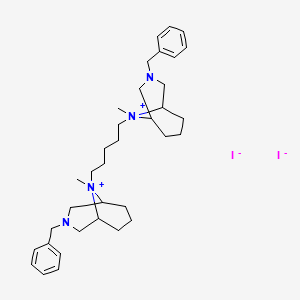

![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
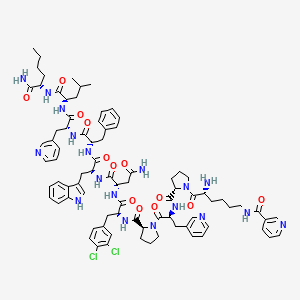

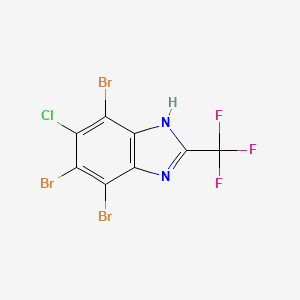
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
